1,4-Dibromo-2,5-dichlorobenzene

Übersicht

Beschreibung

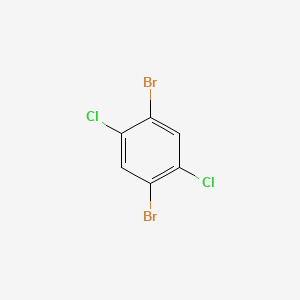

1,4-Dibromo-2,5-dichlorobenzene is an organic compound with the molecular formula C6H2Br2Cl2. It is a derivative of benzene, featuring two bromine atoms and two chlorine atoms substituted at the 1, 4, 2, and 5 positions of the benzene ring, respectively. This compound is known for its utility in various scientific research applications and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-dichlorobenzene can be synthesized through several methods, including:

Electrophilic Aromatic Substitution (EAS): Bromination and chlorination of benzene or its derivatives under controlled conditions.

Halogen Exchange Reactions: Using halogen exchange reactions where a bromine or chlorine atom is substituted for another halogen on a benzene ring.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale halogenation reactions. These reactions are carried out in reactors designed to handle hazardous chemicals safely and efficiently. The process involves the use of catalysts and specific reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Halogen Exchange and Substitution Reactions

This compound participates in halogen displacement reactions under specific catalytic conditions. For example:

Bromination/Chlorination

-

Reagents : Bromine (Br₂), Chlorine (Cl₂), Aluminum Chloride (AlCl₃)

-

Conditions :

-

Products :

-

Sequential halogenation yields mixed halogenated benzenes, including this compound as a final product.

-

Catalytic Chlorination

-

Reagents : Nitrobenzene-iodosylbenzene (NO₂-PhI) as a catalyst.

-

Conditions : Room temperature, dichloromethane solvent.

-

Products : Chlorination of 2,5-dibromochlorobenzene produces this compound, confirmed via ¹H NMR (δ 7.76 ppm, d; δ 7.37 ppm, dd) .

Isomerization and Disproportionation

Under aluminum halide catalysis, this compound undergoes isomerization and disproportionation:

Reaction Conditions

-

Catalyst : Aluminum chloride (AlCl₃) or bromide (AlBr₃).

-

Temperature : 80–120°C.

Products

| Reaction Type | Major Products | Byproducts |

|---|---|---|

| Isomerization | 1-Bromo-3,5-dichlorobenzene | 1-Bromo-2,4-dichlorobenzene |

| Disproportionation | Dichlorobenzenes (e.g., 1,2-, 1,3-isomers) | Dibromodichlorobenzenes (e.g., 1,2-dibromo-4,5-dichlorobenzene) |

-

Yield Distribution :

Structural Characterization

¹H NMR data for reaction intermediates and products:

| Compound | ¹H NMR (δ, ppm) | Coupling Constants (Hz) |

|---|---|---|

| 2,5-Dibromochlorobenzene (precursor) | 7.76 (d, 1H), 7.37 (dd, 1H), 7.31 (d, 1H) | J = 2.2, 8.5 |

| This compound | 7.26 (s, 4H) | N/A |

Data sourced from controlled chlorination experiments .

Environmental and Stability Considerations

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Organic Synthesis :

-

Biological Studies :

- In biological research, this compound is employed to study the effects of halogenated aromatic compounds on biological systems. It has been used to investigate toxicity and environmental impact assessments due to its halogen content.

- Pharmaceutical Development :

- Industrial Applications :

- Flame Retardants :

Case Studies

Research examining the environmental persistence of halogenated compounds highlighted the degradation pathways of this compound in aquatic environments. The study found that while it degrades under certain conditions, its byproducts may still pose ecological risks.

| Environmental Condition | Half-life (days) | Byproducts Detected |

|---|---|---|

| Aerobic Conditions | 30 | Hydroquinones |

| Anaerobic Conditions | 60 | Quinones |

These findings emphasize the need for careful monitoring when using this compound in industrial applications.

Wirkmechanismus

The mechanism by which 1,4-Dibromo-2,5-dichlorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, leading to various biological responses. The molecular targets and pathways involved can vary widely based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

1,4-Dibromo-2,5-dichlorobenzene is similar to other halogenated benzene derivatives, such as:

1,2-Dibromo-4-chlorobenzene

1,3-Dibromo-2,5-dichlorobenzene

1,4-Dichlorobenzene

Uniqueness: What sets this compound apart from these compounds is its specific pattern of halogen substitution, which influences its reactivity and applications. The presence of both bromine and chlorine atoms at specific positions on the benzene ring gives it unique chemical properties and reactivity.

Biologische Aktivität

1,4-Dibromo-2,5-dichlorobenzene (DBDCB) is an aromatic halogenated compound with significant biological activity and environmental implications. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : CHBrCl

- Molecular Weight : 304.79 g/mol

- CAS Number : 4571-24-8

- Solubility : Soluble in organic solvents like ether and benzene .

DBDCB exhibits biological activity primarily through its interaction with cellular components. It is known to act as an electrophile, reacting with nucleophiles in biological systems. This property allows it to form adducts with proteins and nucleic acids, potentially leading to toxic effects.

Toxicological Profile

The toxicological effects of DBDCB have been evaluated through various studies:

- Carcinogenicity : DBDCB has been classified under potential carcinogens due to its ability to induce DNA damage and mutations in mammalian cells .

- Endocrine Disruption : Research indicates that halogenated compounds like DBDCB can disrupt endocrine functions by mimicking or blocking hormonal actions .

- Neurotoxicity : Some studies suggest that exposure to DBDCB may affect neurological functions, although more research is needed to confirm these findings .

In Vitro Studies

In vitro studies have demonstrated that DBDCB can induce cytotoxicity in various cell lines. For example:

- Human Hepatoma Cells : DBDCB exposure resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and apoptosis .

- Neuronal Cell Lines : The compound showed neurotoxic effects characterized by reduced cell viability and altered cell morphology .

In Vivo Studies

Animal studies have provided insights into the systemic effects of DBDCB:

- Rodent Models : Chronic exposure to DBDCB led to liver and kidney damage, as evidenced by elevated serum biomarkers of organ function. Histopathological examinations revealed necrosis and inflammation in these organs .

Environmental Impact

DBDCB is persistent in the environment and can accumulate in soil and water systems. Its presence has been linked to:

- Soil Contamination : Studies indicate that DBDCB can persist in contaminated sites, posing risks to human health through soil ingestion or groundwater contamination .

- Aquatic Toxicity : The compound has demonstrated toxicity to aquatic organisms, impacting biodiversity and ecosystem health.

Case Studies

-

Contaminated Sites Assessment :

A case study involving a contaminated industrial site revealed that DBDCB levels exceeded safe thresholds for residential areas. Remediation efforts focused on soil action levels based on risk assessments conducted by the EPA and local health departments . -

Health Risk Evaluation :

An evaluation of workers exposed to DBDCB in a chemical manufacturing facility indicated increased rates of respiratory issues and skin sensitization. Occupational exposure limits were recommended based on the findings from this study .

Eigenschaften

IUPAC Name |

1,4-dibromo-2,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJPEYHWCWGMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282644 | |

| Record name | 1,4-dibromo-2,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4571-24-8 | |

| Record name | 4571-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dibromo-2,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.